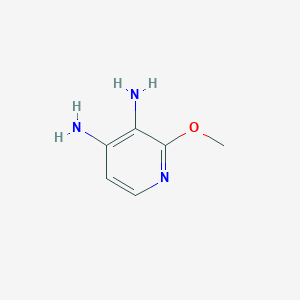

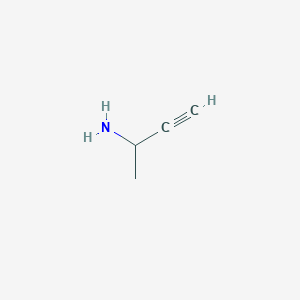

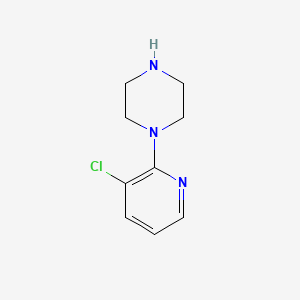

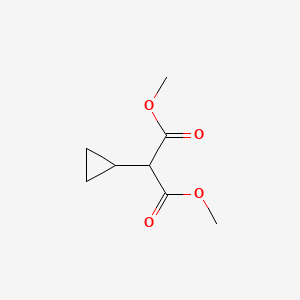

![molecular formula C7H7N3 B1312656 Imidazo[1,2-a]pyridin-6-amine CAS No. 235106-53-3](/img/structure/B1312656.png)

Imidazo[1,2-a]pyridin-6-amine

Overview

Description

Imidazo[1,2-a]pyridin-6-amine is a significant fused bicyclic 5–6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It is also useful in material science because of its structural character .

Synthesis Analysis

The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions are employed for the synthesis .Molecular Structure Analysis

The molecular formula of this compound is C7H7N3 . Its average mass is 133.151 Da and its monoisotopic mass is 133.063995 Da .Chemical Reactions Analysis

The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Physical and Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, and its index of refraction is 1.697 . It has 3 H bond acceptors, 2 H bond donors, and 0 freely rotating bonds . Its ACD/LogP is 0.52 .Scientific Research Applications

Synthesis Techniques

Imidazo[1,2-a]pyridin-6-amine, a compound with significant medicinal chemistry interest, is synthesized through various innovative techniques. One approach involves copper-catalyzed tandem oxidative C–H amination/cyclizations, efficiently producing imidazo[1,2-a]pyridines from acetophenones and 2-aminopyridines (Pericherla et al., 2013). Another method explored is the amination of aryl propargylic alcohols with 2-aminopyridines and their subsequent cycloisomerization, using a ZnCl2/CuCl system (Liu et al., 2011).

Medicinal Chemistry

In medicinal chemistry, imidazo[1,2-a]pyridines have garnered attention due to their diverse biological activities. The design and synthesis of 2,6-disubstituted-8-amino imidazo[1,2a]pyridines, accessed via palladium-catalyzed coupling reactions, have shown promise in targeting adenosine receptor A2A with low cytotoxicity, indicating potential therapeutic applications (Boulahjar et al., 2018).

Chemical Properties and Applications

The chemical properties and potential applications of imidazo[1,2-a]pyridines have been extensively researched. A novel, metal-free, three-component reaction was developed for constructing imidazo[1,2-a]pyridines, showcasing a facile approach for forming C-N, C-O, and C-S bonds (Cao et al., 2014). Additionally, the imidazo[1,2-a]pyridine scaffold has been identified as a "drug prejudice" structure, utilized in various medicinal applications like anticancer, antimycobacterial, and anticonvulsant activities. This has led to the exploration of structural modifications to discover novel therapeutic agents (Deep et al., 2016).

Synthesis of Derivatives

The synthesis of derivatives of this compound is an area of active research. One method involves the one-pot synthesis of imidazo[1,2-a]pyridines from arylamines and nitriles via I2/KI-mediated oxidative cyclization (Tian et al., 2016). Another approach is the synthesis of 3-substituted imidazo[1,2-a]pyridines as potential antiulcer agents, highlighting the versatility ofthis compound in developing new medicinal formulations (Starrett et al., 1989).

Catalytic Applications

Copper-catalyzed synthesis techniques for imidazo[1,2-a]pyridines have been extensively studied. These methods often involve oxidative cyclization and have been applied for the synthesis of compounds like zolimidine, an antiulcer drug, showcasing the practical utility of these catalytic processes in pharmaceutical synthesis (Bagdi et al., 2013).

Advanced Synthesis Strategies

Recent developments in the synthesis of imidazo[1,2-a]pyridines include various approaches such as multicomponent reactions, tandem processes, and transition-metal-catalyzed C–H activation. These advancements indicate the evolving and versatile nature of the synthesis methods for this compound, broadening its potential applications (Pericherla et al., 2015).

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridin-6-amine has been recognized as a significant compound in medicinal chemistry due to its wide range of applications . It has been identified as an important scaffold for the development of antituberculosis agents . The compound has been found to inhibit glutamine synthetase (MtGS) , a potential target for Mycobacterium tuberculosis (Mtb) drug development .

Mode of Action

It is known that the compound interacts with its targets, leading to significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tuberculosis (xdr-tb) .

Biochemical Pathways

It is known that the compound exhibits significant activity against mdr-tb and xdr-tb, suggesting that it may affect the biochemical pathways related to these diseases .

Pharmacokinetics

One of the compounds in the same class, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing .

Result of Action

This compound has been found to exhibit significant activity against MDR-TB and XDR-TB . In addition, some synthetic compounds showed submicromolar inhibitory activity against various tumor cell lines .

Safety and Hazards

Imidazo[1,2-a]pyridin-6-amine is classified under GHS07, with the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Imidazo[1,2-a]pyridin-6-amine and its derivatives have increasing importance in the pharmaceutical industry with their wide range of pharmacological activities . They have shown potential as anticancer agents against breast cancer cells , and significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . These compounds would be useful in developing more effective compounds for treating these diseases .

Biochemical Analysis

Biochemical Properties

Imidazo[1,2-a]pyridin-6-amine plays a crucial role in several biochemical reactions. It has been shown to interact with a variety of enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme phosphatidylinositol 3-kinase (PI3K), which is involved in cell growth, proliferation, and survival . This compound acts as an inhibitor of PI3K, thereby modulating its activity and influencing downstream signaling pathways. Additionally, this compound has been found to interact with proteins involved in cell cycle regulation and apoptosis, further highlighting its significance in biochemical processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to induce cell cycle arrest at the G2/M phase, leading to the inhibition of cell proliferation . Furthermore, this compound promotes apoptosis in cancer cells by activating apoptotic pathways and increasing the expression of pro-apoptotic genes . It also influences cell signaling pathways, such as the PI3K-AKT pathway, which plays a critical role in cell survival and metabolism . These cellular effects make this compound a promising candidate for cancer therapy.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to modulate enzyme activity. This compound binds to the active site of PI3K, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . By inhibiting PI3K, this compound disrupts the PI3K-AKT signaling pathway, leading to reduced cell proliferation and increased apoptosis . Additionally, this compound has been shown to interact with other enzymes and proteins involved in cell cycle regulation, further contributing to its molecular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound exhibits good stability under physiological conditions, with minimal degradation over extended periods . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and increased apoptosis in cancer cells . These temporal effects highlight the potential of this compound as a long-lasting therapeutic agent.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects underscore the importance of optimizing the dosage regimen for therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes . This compound undergoes phase I and phase II metabolism, resulting in the formation of various metabolites . The metabolic pathways of this compound also involve interactions with cofactors such as NADPH and glutathione, which play a role in its biotransformation . These metabolic processes influence the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its cellular uptake and distribution . Additionally, this compound binds to plasma proteins, influencing its bioavailability and tissue distribution . These transport and distribution mechanisms are critical for the therapeutic efficacy of this compound.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. This compound is predominantly localized in the cytoplasm and nucleus, where it interacts with target biomolecules . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, such as phosphorylation and acetylation . These modifications direct this compound to specific compartments or organelles, enhancing its therapeutic potential .

Properties

IUPAC Name |

imidazo[1,2-a]pyridin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-6-1-2-7-9-3-4-10(7)5-6/h1-5H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBEUDMIHYYXAJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN2C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70462893 | |

| Record name | imidazo[1,2-a]pyridin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70462893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

235106-53-3 | |

| Record name | imidazo[1,2-a]pyridin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70462893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Imidazo[1,2-a]pyridin-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What insights does the crystal structure provide about the interaction of imidazo[1,2-a]pyridin-6-amine with the W191G-Gateless variant of Cytochrome C Peroxidase?

A1: The research paper focuses on the crystallographic analysis of the complex formed between this compound and a specific variant of CCP, the W191G-Gateless form. This variant is engineered for easier access to the active site. While the abstract doesn't detail specific interactions, the determination of the crystal structure [] allows researchers to visualize the binding mode of this compound within the enzyme's active site. This information is crucial for understanding how the compound interacts with CCP at the atomic level, potentially revealing key interactions like hydrogen bonding or hydrophobic contacts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

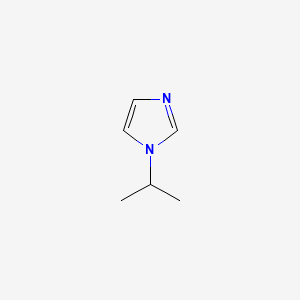

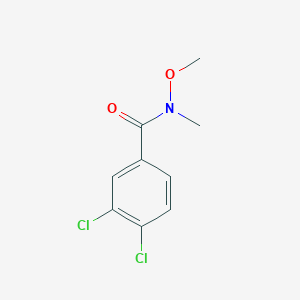

![4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine](/img/structure/B1312575.png)